12:0 Diether PC

Beschreibung

Eigenschaften

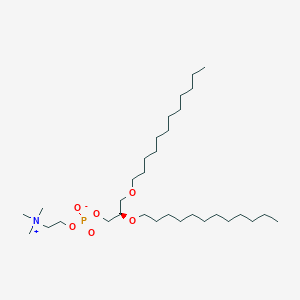

IUPAC Name |

[(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOIPSRFEJKMJG-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12:0 Diether PC, with the systematic name 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, is a saturated diether phospholipid that is gaining increasing attention in various fields of biomedical research. Its unique chemical structure, characterized by two dodecyl chains linked to the glycerol backbone via ether bonds, confers remarkable stability against chemical and enzymatic degradation compared to its ester-linked counterparts. This attribute makes it an invaluable tool for the development of robust drug delivery systems, particularly for formulations requiring long-term storage, such as lyophilized liposomes. Furthermore, its application in forming stable bicelles has proven instrumental in the structural and functional studies of membrane proteins using nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its use in forming liposomes and bicelles, and a discussion of the broader role of ether lipids in cellular signaling.

Core Properties and Physicochemical Data

This compound is a glycerophospholipid with a choline headgroup. The defining feature of this molecule is the presence of two C12 (dodecyl) alkyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone through ether linkages. This structural feature is responsible for its enhanced stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | |

| Molecular Formula | C₃₂H₆₈NO₆P | |

| Molecular Weight | 593.86 g/mol | |

| CAS Number | 72593-72-7 | [1] |

| Appearance | White Powder | |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C |

Table 2: Thermodynamic and Aggregation Properties

| Property | Value | Notes |

| Phase Transition Temperature (Tₘ) | Higher than diacyl equivalent | While a precise value for this compound is not readily available in the literature, diether analogs consistently exhibit higher phase transition temperatures than their diacyl counterparts due to the different packing of the hydrocarbon chains.[2] |

| Critical Micelle Concentration (CMC) | Not available | Data for the CMC of this compound is not currently available in the literature. For comparison, the diacyl equivalent, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), has a reported CMC. However, the ether linkage significantly alters the molecule's properties, and this value cannot be directly extrapolated. |

Experimental Protocols

Preparation of this compound Liposomes

The enhanced stability of this compound makes it an excellent candidate for creating robust liposomal formulations. The following is a general protocol for the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

This compound powder

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Bath sonicator

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound and cholesterol (a common molar ratio is 70:30) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.

-

Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Vesicle Size Reduction (Extrusion):

-

For a more uniform size distribution, the MLV suspension is subjected to extrusion.

-

Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the lipid suspension through the membrane multiple times (typically 11-21 passes). This process should also be performed at a temperature above the Tₘ of the lipids.

-

The resulting suspension will contain unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

-

The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

-

Drug Encapsulation in this compound Liposomes

Drugs can be encapsulated into liposomes using either passive or active loading methods.

-

Passive Loading: For hydrophilic drugs, they are dissolved in the hydration buffer prior to the hydration step of the liposome preparation protocol. For hydrophobic drugs, they are co-dissolved with the lipids in the organic solvent during the lipid film formation step. The encapsulation efficiency of passive loading is often low.[3]

-

Active Loading (for ionizable drugs): This method utilizes transmembrane gradients (e.g., pH or ion gradients) to drive the drug into the liposome's aqueous core, achieving much higher encapsulation efficiencies.[]

-

Prepare liposomes with an internal buffer of a specific pH (e.g., acidic).

-

Exchange the external buffer with one of a different pH (e.g., basic) to create a pH gradient.

-

Add the ionizable drug to the external medium. The uncharged form of the drug will diffuse across the liposome membrane.

-

Once inside, the drug will become charged due to the internal pH and will be trapped, as the charged form is less membrane-permeable.

-

Preparation of pH-Stable Bicelles for NMR Spectroscopy

This compound is particularly useful for preparing bicelles that are stable over a wide pH range, which is advantageous for NMR studies of proteins that require acidic or basic conditions.[5]

Materials:

-

Long-chain lipid: this compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)

-

Short-chain lipid: 06:0 Diether PC (1,2-di-O-hexyl-sn-glycero-3-phosphocholine) or another suitable short-chain lipid like DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine).

-

Buffer (e.g., 10 mM phosphate buffer, pH 6.6, with 0.15 mM sodium azide)

-

D₂O (for NMR lock)

Procedure:

-

Lipid Mixture Preparation:

-

Co-dissolve the long-chain (this compound) and short-chain lipids in chloroform at the desired molar ratio (q-ratio, long-chain/short-chain). A q-ratio between 2.5 and 3.5 is often used for forming magnetically alignable bicelles.

-

Evaporate the solvent to form a lipid film, as described in the liposome preparation protocol.

-

-

Hydration and Homogenization:

-

Hydrate the lipid film with the appropriate buffer containing D₂O.

-

The mixture is then subjected to several cycles of vortexing and temperature cycling (e.g., heating to 40°C and cooling to room temperature) to ensure complete hydration and the formation of a homogenous bicelle solution.[5] The solution should become clear.

-

-

NMR Sample Preparation:

-

The final bicelle solution, containing the protein of interest if applicable, is then transferred to an NMR tube for analysis.

-

Role in Cellular Signaling and Experimental Workflows

While a direct and specific signaling role for this compound has not been extensively documented, ether lipids as a class are known to be involved in crucial cellular signaling pathways. They are precursors for potent signaling molecules like Platelet-Activating Factor (PAF) and can modulate the activity of membrane-associated enzymes.[6][7]

The general pathway for the synthesis of ether-linked phosphatidylcholine and its potential involvement in signaling is depicted below. This pathway highlights the key enzymatic steps starting from dihydroxyacetone phosphate (DHAP). The ether bond is introduced early in the pathway by the enzyme alkylglyceronephosphate synthase.

Diagram 1: Generalized Ether Lipid Biosynthesis and Signaling

References

- 1. This compound | 72593-72-7 | Benchchem [benchchem.com]

- 2. Phase transitions of alkyl ether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, a saturated diether phospholipid. Ether lipids, characterized by an ether linkage between the alkyl chains and the glycerol backbone, exhibit unique physicochemical and biological properties compared to their ester-linked counterparts. These properties make them valuable tools in the development of drug delivery systems, such as liposomes, and as probes for studying cellular membrane dynamics and signaling pathways.

Core Physicochemical Properties

The defining characteristic of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine is its ether-linked dodecyl chains, which confer enhanced stability against chemical and enzymatic degradation. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₈NO₆P | [1] |

| Molecular Weight | 593.9 g/mol | [1] |

| Melting Point | Not explicitly reported for this specific lipid. However, related saturated diacylphosphatidylcholines like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) have a transition temperature of 24°C. The ether linkage and shorter chain length would influence this value. | |

| Solubility | Soluble in chloroform, methanol, and ethanol.[2] | |

| Critical Micelle Concentration (CMC) | The specific CMC for 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine is not readily available in the literature. However, for diacyl phosphatidylcholines, the CMC decreases with increasing acyl chain length. For example, the CMC of 1,2-dicapryl-sn-glycero-3-phosphocholine (di-C10) is 0.005 mM, while that of 1,2-dilauroyl-sn-glycero-3-phosphocholine (di-C12) is 90 nM.[3] Based on this trend, the CMC of the diether dodecyl phosphocholine is expected to be in the nanomolar range. |

Biological Significance and Signaling Pathways

Ether lipids are integral components of cellular membranes in many organisms and are involved in a variety of cellular processes, including membrane trafficking and signal transduction.[4][5] They are known to modulate the activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC).[6]

Synthetic ether lipid analogs have been shown to interfere with membrane structure and interact with components of signal transmission pathways.[6] While the direct effects of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine on specific signaling pathways are not extensively documented, its structural similarity to endogenous ether lipids suggests potential involvement in similar cellular processes.

The general biosynthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.

Experimental Protocols

Detailed experimental protocols for the synthesis, liposome preparation, and characterization of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine are provided below. Note that some of these protocols are adapted from methods used for structurally similar phospholipids and may require optimization.

Synthesis of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine

The synthesis of dialkyl ether phospholipids can be achieved through various chemical routes. A general approach involves the alkylation of a glycerol backbone, followed by phosphorylation and introduction of the phosphocholine headgroup. The following is an adapted protocol based on the synthesis of other dialkyl ether phospholipids.[4][7]

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Dodecyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous toluene

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Glycerol Backbone: Start with a suitably protected glycerol derivative, such as 1-O-benzyl-sn-glycerol, to direct the alkylation to the sn-1 and sn-2 positions.

-

Alkylation:

-

Dissolve the protected glycerol in anhydrous DMF.

-

Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture for 30 minutes at room temperature.

-

Add dodecyl bromide dropwise and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of methanol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,2-di-O-dodecyl-3-O-benzyl-sn-glycerol by silica gel column chromatography.

-

-

Deprotection: Remove the benzyl protecting group by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield 1,2-di-O-dodecyl-sn-glycerol.

-

Phosphorylation and Choline Addition:

-

This step can be achieved using various phosphitylating agents followed by oxidation and reaction with choline. A common method involves the use of 2-chloro-1,3,2-dioxaphospholane followed by oxidation and ring-opening with trimethylamine.

-

Alternatively, react 1,2-di-O-dodecyl-sn-glycerol with phosphorus oxychloride, followed by the addition of choline chloride in the presence of a base like pyridine.

-

-

Purification: Purify the final product, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, by silica gel column chromatography using a chloroform/methanol/water solvent system.

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8]

Materials:

-

1,2-di-O-dodecyl-sn-glycero-3-phosphocholine

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine in the organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of the lipid. This will result in the formation of MLVs.

-

-

Size Reduction (Optional):

-

Sonication: To produce SUVs, sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.

-

Extrusion: To produce LUVs with a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.

-

References

- 1. [PDF] Synthesis of ether lipids: natural compounds and analogues | Semantic Scholar [semanticscholar.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Studies of dialkyl ether phospholipids. I. Chemical synthesis of some model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 12:0 Diether PC: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine), a synthetic glycerophospholipid distinguished by its ether linkages. Its unique structural properties confer enhanced stability, making it a valuable tool in various research and pharmaceutical applications, including the formation of bicelles and liposomes for drug delivery and membrane protein studies.

Chemical Structure and Identification

This compound is a phosphatidylcholine derivative featuring a glycerol backbone.[1] Unlike naturally abundant phospholipids which typically have fatty acids linked by ester bonds, this compound possesses two 12-carbon dodecyl chains attached at the sn-1 and sn-2 positions via chemically robust ether bonds.[2] The sn-3 position is esterified with a phosphocholine head group.[1][2] The IUPAC name for this compound is [(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.[1][3]

The defining feature of this compound is the presence of ether linkages instead of the more common ester linkages found in diacyl phospholipids.[4] This fundamental structural difference is the primary determinant of its enhanced stability profile.

References

Ether-Linked vs. Ester-Linked Phospholipids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural, functional, and metabolic differences between ether-linked and ester-linked phospholipids. These two major classes of glycerophospholipids, while structurally similar, exhibit distinct physicochemical properties that translate into unique biological roles, from membrane architecture and dynamics to cellular signaling and disease pathogenesis. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes the complex biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate the biology of these critical lipid molecules.

Introduction: The Fundamental Distinction

Glycerophospholipids are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes. They are characterized by a glycerol backbone, two fatty acid chains, and a polar head group. The nature of the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone defines the primary distinction between the two major classes: ester-linked and ether-linked phospholipids.

-

Ester-linked phospholipids (or diacyl phospholipids) possess a fatty acid chain attached to the sn-1 position via an ester bond. This is the most common type of phospholipid in mammalian cells.[1]

-

Ether-linked phospholipids are characterized by a fatty alcohol attached to the sn-1 position through an ether bond.[1] This class is further subdivided into:

-

Alkyl-ether phospholipids: The hydrocarbon chain at the sn-1 position is saturated.

-

Alkenyl-ether phospholipids (Plasmalogens): An unsaturation exists at the C1 and C2 position of the alkyl chain, forming a vinyl-ether bond.[2]

-

This seemingly subtle difference in the chemical bond at the sn-1 position has profound implications for the molecule's three-dimensional structure, its interaction with other lipids and proteins, and its overall biological function.

Structural and Biophysical Differences

The absence of a carbonyl group in the ether linkage at the sn-1 position leads to significant differences in the biophysical properties of membranes composed of these lipids.

Membrane Packing and Fluidity

Ether-linked phospholipids generally exhibit a more ordered and tightly packed arrangement in lipid bilayers compared to their ester-linked counterparts. This is attributed to the lack of the bulky carbonyl oxygen at the sn-1 position, which allows for closer apposition of the hydrocarbon chains.[1] However, the effect on membrane fluidity is complex and can be influenced by the nature of the acyl chain at the sn-2 position and the presence of cholesterol.

Quantitative Biophysical Data

The following table summarizes key biophysical parameters comparing ether-linked and ester-linked phospholipids.

| Property | Ester-Linked (DPPC) | Ether-Linked (DHPC) | Reference(s) |

| Area per Lipid (Ų) | ~63 | ~65.1 | [3] |

| Bilayer Thickness (Å) | Thicker | Thinner | [4] |

| Water Permeability (Pf, cm/s at ~50°C) | ~0.027 | ~0.022 | [3] |

| Area Compressibility Modulus (mN/m) | ~347 | ~379 | [4] |

DPPC: Dipalmitoylphosphatidylcholine; DHPC: Dihexadecylphosphatidylcholine

Biosynthesis and Degradation: Two Distinct Pathways

The metabolic pathways for the synthesis and breakdown of ether-linked and ester-linked phospholipids are spatially and enzymatically distinct, providing key points for potential therapeutic intervention.

Biosynthesis

The initial and committing steps of ether lipid biosynthesis occur in the peroxisomes , whereas ester-linked phospholipids are primarily synthesized in the endoplasmic reticulum (ER) .

dot

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 4. documents.thermofisher.cn [documents.thermofisher.cn]

The Critical Micelle Concentration of 12:0 Diether PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12:0 Diether PC and its Critical Micelle Concentration

This compound is a glycerophospholipid characterized by two dodecyl (12-carbon) chains linked to the glycerol backbone via ether bonds, in contrast to the more common ester linkages found in naturally occurring phospholipids. This structural difference imparts unique chemical and physical properties, including increased stability against hydrolysis and oxidation. These characteristics make this compound and other ether lipids valuable tools in the development of stable liposomal drug delivery systems and as components of model membranes for biophysical studies.[1]

The critical micelle concentration (CMC) is a fundamental property of amphiphilic molecules like phospholipids. It represents the concentration at which individual lipid monomers in an aqueous solution begin to self-assemble into organized aggregates known as micelles.[2] Below the CMC, the lipid molecules exist predominantly as monomers. As the concentration increases to the CMC, the formation of micelles becomes favorable, driven by the hydrophobic effect which sequesters the nonpolar alkyl chains from the aqueous environment, while the polar phosphocholine headgroups remain exposed to the solvent.[3] This transition is a key determinant of the physicochemical behavior of the lipid and is critical for its application in various formulations.

Quantitative Data on Phospholipid CMCs

As of the latest literature review, a specific CMC value for this compound has not been reported. However, the CMC of its ester-linked counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (12:0 PC or DLPC), provides a valuable reference point. The structural similarity, particularly the identical headgroup and alkyl chain length, suggests that their CMCs would be of a similar order of magnitude.

| Phospholipid | Abbreviation | Acyl/Alkyl Chain | Linkage Type | Critical Micelle Concentration (CMC) |

| 1,2-dilauroyl-sn-glycero-3-phosphocholine | 12:0 PC (DLPC) | C12:0 | Ester | 90 nM[4][5][6] |

| 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | This compound | C12:0 | Ether | Not Reported |

It is important to note that the ether linkage in this compound may slightly alter its hydrophobicity and packing parameters compared to the ester linkage in 12:0 PC, which could lead to a different CMC value. Generally, factors that increase the hydrophobicity of the nonpolar tail or decrease the repulsion between headgroups tend to lower the CMC.[7][8]

Factors Influencing the Critical Micelle Concentration

The CMC of a phospholipid is not an absolute value but is influenced by a variety of experimental conditions. Understanding these factors is crucial for the accurate determination and application of CMC data.

| Factor | Effect on CMC | Rationale |

| Alkyl Chain Length | Decreases with increasing chain length | Longer hydrophobic chains favor aggregation to minimize contact with water, thus lowering the concentration required for micelle formation.[8] |

| Headgroup Polarity | Varies depending on the headgroup | The size and charge of the hydrophilic headgroup influence intermolecular repulsions. Less repulsion generally leads to a lower CMC.[7] |

| Temperature | Can increase or decrease | The effect of temperature is complex. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the headgroup. However, at higher temperatures, the disruption of the structured water around the hydrophobic chains can lead to an increase in the CMC.[7][8] |

| pH | Affects ionizable headgroups | For phospholipids with ionizable headgroups, pH changes can alter the charge state, affecting headgroup repulsion and thus the CMC. For zwitterionic lipids like PC, the effect is generally less pronounced within a physiological pH range.[7] |

| Ionic Strength | Decreases for ionic surfactants | The addition of electrolytes shields the electrostatic repulsion between charged headgroups, promoting micellization at a lower concentration.[7][8] |

| Presence of Additives | Can increase or decrease | Organic molecules can be incorporated into the micelles or alter the solvent properties, thereby influencing the CMC.[7] |

Experimental Protocols for CMC Determination

Several robust experimental techniques are employed to determine the CMC of phospholipids. The choice of method often depends on the specific properties of the lipid and the available instrumentation.

Fluorescence Spectroscopy using Pyrene

This is a highly sensitive method that utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[9][10]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

-

Prepare a stock solution of pyrene in the same organic solvent.

-

-

Sample Preparation:

-

A series of vials are prepared. To each vial, a fixed amount of pyrene stock solution is added.

-

Varying amounts of the this compound stock solution are added to the vials to create a concentration gradient spanning the expected CMC.

-

The organic solvent is evaporated under a stream of nitrogen to form a thin lipid-pyrene film.

-

The films are hydrated with an aqueous buffer (e.g., PBS) and vortexed to form a suspension. The final pyrene concentration should be kept constant across all samples (typically in the sub-micromolar range).[11]

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. Pyrene is typically excited at around 335 nm.

-

The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first peak (I₁) at approximately 373 nm to the third peak (I₃) at approximately 384 nm is monitored.[12]

-

-

Data Analysis:

-

A plot of the I₁/I₃ ratio versus the logarithm of the this compound concentration is generated.

-

Below the CMC, pyrene is in a polar aqueous environment, resulting in a high I₁/I₃ ratio.

-

Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a significant decrease in the I₁/I₃ ratio.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]

-

Light Scattering Techniques

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can be used to detect the formation of micelles, which are significantly larger than the individual lipid monomers.[13][14]

Methodology:

-

Sample Preparation:

-

A series of solutions of this compound in an aqueous buffer are prepared at different concentrations.

-

The solutions must be filtered to remove any dust or large aggregates that could interfere with the measurement.

-

-

Light Scattering Measurement:

-

The light scattering intensity of each sample is measured.

-

For DLS, the diffusion coefficient and hydrodynamic radius of the particles in solution are also determined.

-

-

Data Analysis:

-

A plot of the scattering intensity versus the lipid concentration is created.

-

Below the CMC, the scattering intensity is low and increases linearly with concentration.

-

At the CMC, the formation of micelles leads to a sharp increase in the scattering intensity. The CMC is identified as the concentration at the break point in the plot.[14]

-

In DLS, the appearance of a larger species with a well-defined hydrodynamic radius corresponding to the micelles confirms their formation above the CMC.[13]

-

Surface Tensiometry

This classical method measures the surface tension of the lipid solution as a function of concentration.

Methodology:

-

Sample Preparation:

-

A series of aqueous solutions of this compound are prepared at various concentrations.

-

-

Surface Tension Measurement:

-

Data Analysis:

-

A plot of surface tension versus the logarithm of the lipid concentration is generated.

-

Initially, the surface tension decreases as the lipid monomers adsorb at the air-water interface.

-

Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in lipid concentration.[2][15]

-

The CMC is determined from the intersection of the two linear portions of the plot.[15]

-

Signaling Pathways and Experimental Workflows

Ether lipids are not merely structural components of membranes; they are also involved in various cellular signaling pathways.[17][18] They can serve as precursors for potent signaling molecules and are integral to the structure of lipid rafts, which are microdomains enriched in signaling proteins.[17]

Ether Lipid Biosynthesis and Signaling Precursor Formation

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum.[17][19] This pathway generates the precursors for various signaling molecules.

Caption: Biosynthesis of ether lipids and their role as signaling precursors.

Experimental Workflow for CMC Determination using Fluorescence

The following diagram illustrates a typical workflow for determining the CMC of this compound using the pyrene fluorescence method.

Caption: Workflow for CMC determination by pyrene fluorescence spectroscopy.

Conclusion

While the precise critical micelle concentration of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation and application. By understanding the properties of its ester-linked analogue, the factors that influence micellization, and the detailed protocols for CMC determination, researchers and drug development professionals can effectively utilize this stable and versatile phospholipid in their work. The unique properties of this compound, stemming from its ether linkages, underscore its potential in creating advanced and stable delivery systems and biophysical models. Further research to establish its CMC under various conditions will be invaluable to the scientific community.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. phospholipid-research-center.com [phospholipid-research-center.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. agilent.com [agilent.com]

- 13. d-nb.info [d-nb.info]

- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 16. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 17. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 12:0 Diether PC in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-didocecyl-sn-glycero-3-phosphocholine (12:0 Diether PC), a synthetic diether phospholipid. Ether lipids are of significant interest in drug delivery and membrane studies due to their enhanced stability against chemical and enzymatic degradation compared to their ester-linked counterparts. Understanding the solubility of this compound in various organic solvents is critical for its application in liposome formulation, bicelle preparation for NMR studies, and as a component in lipid-based drug delivery systems.

While specific quantitative solubility data for this compound is not extensively published, this guide compiles available information for structurally similar phospholipids to provide a reasonable estimation of its solubility. Furthermore, it details established experimental protocols for determining lipid solubility, enabling researchers to ascertain precise values for their specific applications.

Core Data Presentation

The solubility of phospholipids is highly dependent on the nature of the solvent, including its polarity and hydrogen-bonding capacity. Generally, phospholipids exhibit amphiphilic properties, leading to complex solubility behaviors.[1] A mixture of a nonpolar solvent and a polar solvent is often required to effectively dissolve phospholipids. For instance, a common solvent system for many phospholipids is a mixture of chloroform and methanol.[2][3]

The following table summarizes the solubility of various phosphatidylcholines in common organic solvents. This data can be used as a reference point for estimating the solubility of this compound.

| Phospholipid | Solvent | Solubility |

| L-α-Phosphatidylcholine (Egg) | Chloroform | 100 mg/mL[4] |

| L-α-Phosphatidylcholine (Egg) | Ethanol | 100 mg/mL[4] |

| 1,2-Dilauroyl-sn-glycero-3-PC (DLPC) | Ethanol | ~25 mg/mL[5] |

| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Ethanol | ~25 mg/mL[6] |

| 1,2-Dioleoyl-sn-glycero-3-PC (DOPC) | Chloroform | ~20 mg/mL[6] |

Note: The presence of ether linkages in this compound, as opposed to the ester linkages in the compounds listed above, may influence its interaction with solvents and thus its solubility. Experimental verification is highly recommended.

Experimental Protocols

Determining the saturation solubility of a lipid in an organic solvent is a crucial step in preformulation studies.[7] The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a conventional and widely used technique to determine the equilibrium solubility of a compound in a given solvent.[8]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent (e.g., chloroform, methanol, ethanol, or mixtures thereof). The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. The temperature should be controlled to reflect the intended application's conditions. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved lipid to settle. Centrifuge the samples at a high speed to pellet any remaining solid material.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent system for analysis. Quantify the concentration of the dissolved this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.

-

Calculation: The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Thin-Film Hydration for Qualitative Assessment

This method can be used for a rapid, qualitative assessment of solubility, which is often a preliminary step in forming liposomes.[]

Methodology:

-

Film Formation: Dissolve a known mass of this compound in an organic solvent or a co-solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[2]

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

-

Observation: A uniform, transparent film indicates good solubility in the chosen solvent system. An opaque or patchy film may suggest poor solubility.

-

Hydration: The resulting lipid film can then be hydrated with an aqueous buffer to form liposomes, a common application for which solubility information is critical.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the equilibrium shake-flask method followed by HPLC analysis.

References

- 1. This compound | 72593-72-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US4714571A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 12:0 Diether PC in Advanced Membrane Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of membrane biophysics and drug delivery, the choice of model membrane components is paramount to the success and relevance of experimental outcomes. Among the diverse array of synthetic lipids, 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) has emerged as a crucial tool for creating stable and biologically relevant membrane models. Its unique chemical structure, characterized by ether linkages instead of the more common ester bonds, confers remarkable resistance to chemical and enzymatic degradation, making it an invaluable asset for a wide range of applications, from the structural analysis of membrane proteins to the development of robust drug delivery vehicles. This technical guide provides an in-depth exploration of the role of this compound in membrane models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Physicochemical Properties of this compound

The defining feature of this compound is the presence of two dodecyl (12-carbon) chains linked to the glycerol backbone via ether bonds. This structural modification has profound implications for its physicochemical behavior in aqueous environments, distinguishing it from its ester-linked counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).

| Property | This compound (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine) | 12:0 PC (DLPC - 1,2-dilauroyl-sn-glycero-3-phosphocholine) | Reference |

| Molar Mass | 593.86 g/mol | 621.83 g/mol | [1] |

| Phase Transition Temperature (Tm) | Not explicitly found in search results. Generally higher than ester-linked counterparts. | -2 °C | [2] |

| Critical Micelle Concentration (CMC) | Not explicitly found in search results. | ~1.5 mM in water | [3] |

Note: While specific values for the phase transition temperature (Tm) and critical micelle concentration (CMC) of this compound were not found in the provided search results, it is a well-established principle that the replacement of ester linkages with ether linkages generally leads to an increase in the phase transition temperature due to altered packing of the acyl chains. The CMC is also likely to differ from its ester-linked analog. Researchers should empirically determine these values for their specific experimental conditions.

Applications in Membrane Models

The unique properties of this compound make it a versatile component in the construction of various membrane models, primarily liposomes and bicelles.

Liposomes

Liposomes are spherical vesicles composed of one or more lipid bilayers, serving as excellent models for cellular membranes and as carriers for drug delivery. The inclusion of this compound in liposomal formulations enhances their stability against hydrolysis, making them suitable for long-term studies or for applications where they might be exposed to hydrolytic enzymes.[4][5] Liposomes prepared with diether lipids are particularly useful for experiments that require extended incubation times or are performed at elevated temperatures.[4]

Bicelles

Bicelles are discoidal lipid structures, typically composed of a mixture of long-chain and short-chain phospholipids. They provide a more native-like bilayer environment for membrane proteins compared to micelles and are particularly amenable to nuclear magnetic resonance (NMR) studies.[6] this compound is utilized in the formation of pH-stable bicelles, which are crucial for studying proteins that require acidic or basic conditions.[7] The resistance of the ether linkages to acid or base-catalyzed hydrolysis ensures the integrity of the bicelle structure over a wide pH range.[7]

Experimental Protocols

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing unilamellar liposomes containing this compound.

Materials:

-

1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)

-

Other desired lipids (e.g., cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of all lipids in the mixture.

-

Agitate the flask by vortexing or manual shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

-

-

Storage:

-

Store the resulting liposome suspension at 4°C. Do not freeze, as this can disrupt the vesicle structure.[4]

-

Preparation of this compound-Containing Bicelles for NMR Studies

This protocol outlines a general procedure for preparing bicelles using this compound for NMR analysis of membrane proteins.

Materials:

-

1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound)

-

A short-chain diether phosphocholine, such as 1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC)

-

Buffer solution (e.g., 10 mM phosphate buffer, pH 6.6, containing 0.15 mM sodium azide)

-

Lyophilized membrane protein of interest

Procedure:

-

Lipid Mixture Preparation:

-

Co-dissolve the desired molar ratio of this compound and the short-chain diether PC in an appropriate organic solvent (e.g., chloroform). The ratio of long-chain to short-chain lipid (q-ratio) is a critical parameter that determines the size and phase behavior of the bicelles.

-

Remove the solvent under a stream of nitrogen gas, followed by drying under high vacuum to form a lipid film.

-

-

Hydration and Protein Reconstitution:

-

Hydrate the lipid film with the buffer solution to the desired total lipid concentration (e.g., 15-25% w/v).

-

Add the lyophilized membrane protein to the hydrated lipid mixture.

-

The mixture is typically subjected to several freeze-thaw cycles to facilitate protein insertion into the bicelles.

-

-

Homogenization:

-

Gently vortex the sample to ensure a homogenous suspension.

-

-

NMR Sample Preparation:

-

Transfer the bicelle-protein sample to an NMR tube for analysis.

-

Role in Signaling Pathways

While the primary role of this compound in membrane models is structural, providing a stable and inert matrix, the broader class of ether lipids has been implicated in cellular signaling. However, direct evidence for the involvement of this compound in specific signaling pathways is currently limited in the available literature. Some research suggests a potential for interaction with signaling pathways based on structural similarities to other bioactive lipids. For instance, its structural resemblance to miltefosine, an anticancer and antileishmanial drug, has led to speculation that it might influence the PI3K/Akt/mTOR pathway. However, this remains a hypothesis that requires experimental validation.

Conclusion

This compound stands out as a synthetic lipid of significant utility in the construction of robust and versatile model membranes. Its resistance to hydrolysis makes it an ideal component for liposomes and bicelles used in long-term biophysical studies, high-temperature experiments, and investigations under a wide range of pH conditions. While its direct role in cellular signaling is an area that warrants further investigation, its structural contribution to creating stable and biologically relevant membrane mimics is well-established. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their own model membrane systems, paving the way for new discoveries in membrane protein function, drug-membrane interactions, and the development of next-generation drug delivery platforms. As research continues, a more complete understanding of the nuanced effects of this unique diether lipid on membrane properties and cellular processes is anticipated.

References

- 1. researchgate.net [researchgate.net]

- 2. csun.edu [csun.edu]

- 3. researchgate.net [researchgate.net]

- 4. Diether Liposomes this compound:Cholesterol (70:30 molar ratio 1mM) | Sigma-Aldrich [sigmaaldrich.com]

- 5. encapsula.com [encapsula.com]

- 6. This compound | 72593-72-7 | Benchchem [benchchem.com]

- 7. avantiresearch.com [avantiresearch.com]

Methodological & Application

Application Notes and Protocols for Bicelle Formation using 12:0 Diether PC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation of bicelles utilizing 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC or DIODPC). Bicelles are disc-shaped lipid aggregates that serve as a valuable model membrane system for studying the structure and function of membrane-associated proteins and for various applications in drug delivery. The use of ether-linked lipids like this compound offers significant advantages, including enhanced chemical stability over a wide pH range, making these bicelles particularly suitable for studies under acidic or basic conditions where traditional ester-linked lipids would undergo hydrolysis.[1][2][3]

Advantages of this compound Bicelles

-

pH Stability: The ether linkages in this compound are resistant to acid or base-catalyzed hydrolysis, allowing for the formation of stable bicelles over a broad pH range.[1][3]

-

Closer Mimicry of Natural Membranes: Bicelles provide a more native-like planar bilayer environment for membrane proteins compared to spherical micelles.[4][5]

-

Suitability for NMR Studies: Magnetically aligned bicelles are an excellent medium for determining the structure of isotopically labeled membrane proteins by solid-state NMR spectroscopy.[6][7]

Quantitative Data for this compound Bicelle Formation

The following table summarizes key quantitative parameters for the formation of bicelles using this compound in combination with a short-chain lipid or surfactant. The molar ratio of the long-chain lipid (this compound) to the short-chain component, often referred to as the 'q' value, is a critical factor in determining the size and phase behavior of the bicelles.

| Long-Chain Lipid | Short-Chain Component | Optimal Molar Ratio (q) | Total Lipid Concentration | pH Range for Stability |

| 1,2-Di-O-Dodecyl-sn-Glycero-3-Phosphocholine (this compound / DIODPC) | 3-(ChlorAmidoPropyl)-dimethylammonio-2-Hydroxyl-1-Propane Sulfonate (CHAPSO) | 4.3:1 | Not Specified | 1.0 - 6.5 |

| DidodecylPhosphatidylcholine (12-O-PC) | DihexylPhosphatidylcholine (6-O-PC) | Not Specified | Not Specified | Wide pH range stability implied |

Table 1: Quantitative parameters for the formation of this compound-based bicelles. Data synthesized from multiple sources.[1]

Experimental Protocol: Formation of this compound / CHAPSO Bicelles

This protocol details the steps for the preparation of pH-stable bicelles using a mixture of this compound and the zwitterionic surfactant CHAPSO.

Materials:

-

1,2-Di-O-Dodecyl-sn-Glycero-3-Phosphocholine (this compound) powder

-

3-(ChlorAmidoPropyl)-dimethylammonio-2-Hydroxyl-1-Propane Sulfonate (CHAPSO) powder

-

Buffer solution (e.g., 10mM phosphate buffer, pH 6.6, with 0.15 mM sodium azide)[1]

-

High-purity water (e.g., HPLC-grade)

-

Deuterium oxide (D₂O), if preparing samples for NMR

-

Glass vials

-

Vortex mixer

-

Water bath or heating block

-

Ice bath or refrigerator

Procedure:

-

Lipid Mixture Preparation:

-

Calculate the required amounts of this compound and CHAPSO to achieve a molar ratio of 4.3:1.

-

Accurately weigh the powdered lipids and combine them in a clean glass vial. For example, for a total of 50 mg of lipid mixture, the precise weights would depend on the molecular weights of the specific lots of this compound and CHAPSO being used.

-

-

Hydration of the Lipid Film:

-

Add the appropriate volume of buffer to the lyophilized lipid mixture to achieve the desired total lipid concentration. A common starting point for bicelle preparation is a total lipid concentration of 15% w/v (150 mg/mL).[1] For a 50 mg lipid mixture, this would correspond to approximately 333 µL of buffer.

-

Allow the mixture to hydrate at room temperature (18-22°C) for several hours. The hydration time can vary depending on the specific lipid composition and concentration. For some lipid mixtures, hydration can take from 2-3 hours up to 24 hours.[1]

-

-

Facilitating Bicelle Formation (Optional but Recommended):

-

To accelerate the formation of a clear bicelle solution, perform several cycles of heating and cooling.

-

Heat the vial in a water bath to approximately 40°C for 10 minutes.[1]

-

Cool the vial on ice or in a refrigerator to a temperature below the lipid phase transition temperature (e.g., 18°C).[1]

-

Repeat this heating and cooling cycle two to three times.[1]

-

Briefly vortex the sample between cycles to aid in the homogenization of the lipid suspension.[1]

-

-

Sample Equilibration and Storage:

-

After the final vortexing step, the solution should appear clear and slightly viscous, indicating the formation of bicelles.

-

Allow the sample to equilibrate at the desired experimental temperature before use.

-

For long-term storage, it is recommended to store the bicelle solution at a temperature that maintains their stability, typically refrigerated.

-

Experimental Workflow Diagram

Caption: Workflow for this compound bicelle formation.

Signaling Pathway and Logical Relationship Diagram

While bicelle formation itself is a self-assembly process and not a signaling pathway, the following diagram illustrates the logical relationship between the components and conditions that lead to the formation of stable bicelles.

Caption: Logical inputs for stable bicelle formation.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. encapsula.com [encapsula.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. This compound powder Avanti Lipids [sigmaaldrich.com]

- 6. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 12:0 Diether PC Liposomes by Extrusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as delivery vehicles for a variety of molecules, including pharmaceuticals, and in model membrane studies. The choice of lipid is critical in determining the physicochemical properties of the liposome, such as stability, fluidity, and release characteristics.

This application note details the preparation of liposomes using 1,2-didodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC), a synthetic diether phospholipid. Unlike their ester-linked counterparts, diether lipids possess ether linkages between the glycerol backbone and the alkyl chains. This structural difference confers enhanced chemical stability against hydrolysis over a wide pH range and resistance to oxidative degradation.[1][2] These properties make this compound liposomes particularly suitable for applications requiring long-term storage or use in harsh environments.

The extrusion method is a widely adopted technique for the preparation of unilamellar liposomes with a controlled and uniform size distribution.[3] This process involves passing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size, resulting in the formation of large unilamellar vesicles (LUVs). The inclusion of cholesterol in the lipid formulation is a common practice to modulate membrane fluidity and further enhance stability.

Materials and Methods

Materials

-

1,2-didodecyl-sn-glycero-3-phosphocholine (this compound)

-

Cholesterol

-

Chloroform

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Mini-Extruder

-

Polycarbonate membranes (100 nm pore size)

-

Filter supports

-

Gas-tight syringes (1 mL)

-

Round-bottom flask

-

Rotary evaporator

-

Heating block or water bath

-

Argon or nitrogen gas

-

Dynamic Light Scattering (DLS) instrument

Experimental Protocol

1. Lipid Film Hydration

a. Lipid Preparation: In a clean round-bottom flask, dissolve this compound and cholesterol in chloroform. A common and effective formulation is a 70:30 molar ratio of this compound to cholesterol.

b. Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the organic solvent, further dry the lipid film under a gentle stream of argon or nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

c. Hydration: Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). The hydration should be performed above the phase transition temperature (Tc) of the lipid. For this compound, which has a low Tc, hydration can be effectively carried out at room temperature (approximately 25°C). Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

2. Liposome Extrusion

a. Extruder Assembly: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.

b. Temperature Control: Pre-heat the extruder assembly to a temperature slightly above the Tc of the lipid. For this compound liposomes, extrusion can be performed at room temperature (25°C) or slightly above (e.g., 30-40°C).

c. Extrusion Process: i. Transfer the MLV suspension to one of the gas-tight syringes. ii. Connect the loaded syringe to one end of the extruder and an empty syringe to the other end. iii. Gently push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe. iv. Repeat this process for a total of 11-21 passes. An odd number of passes ensures that the final liposome suspension is in the opposite syringe from the initial MLV suspension.

3. Characterization

a. Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the extruded liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is indicative of a homogenous and monodisperse liposome population.[3]

b. Encapsulation Efficiency (for loaded liposomes): To determine the amount of a hydrophilic compound encapsulated within the liposomes, the unencapsulated material must be separated from the liposome fraction. This can be achieved by methods such as size exclusion chromatography or dialysis. The amount of encapsulated and non-encapsulated compound is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). The encapsulation efficiency (EE%) is calculated using the following formula:

Expected Results

The extrusion of a 70:30 molar ratio of this compound to cholesterol through 100 nm polycarbonate membranes is expected to yield unilamellar liposomes with the following characteristics:

| Parameter | Expected Value |

| Mean Hydrodynamic Diameter | ~100 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Appearance | Translucent |

Note: The final size and PDI can be influenced by the specific extrusion parameters, such as the number of passes and the precise temperature.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for preparing this compound liposomes.

Discussion

The protocol described provides a reliable method for the production of homogenous this compound liposomes. The inclusion of cholesterol is recommended to enhance membrane stability. The low phase transition temperature of this compound simplifies the procedure by allowing for hydration and extrusion at or near room temperature.

The enhanced stability of diether lipids makes these liposomes an excellent choice for applications requiring a long shelf-life or resistance to enzymatic degradation. For drug delivery applications, the encapsulation efficiency will depend on the physicochemical properties of the molecule to be encapsulated and may require further optimization of the formulation and loading method.

Conclusion

The extrusion method is a straightforward and effective technique for preparing this compound liposomes with a defined size and narrow size distribution. The inherent stability of the diether linkages in this compound offers significant advantages for various research and pharmaceutical applications. The detailed protocol and expected outcomes provided in this application note serve as a valuable resource for scientists and researchers working in drug development and lipid-based formulation.

References

Application Notes and Protocols for NMR Studies of Membrane Proteins using 12:0 Diether PC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC) for Nuclear Magnetic Resonance (NMR) studies of membrane proteins. The unique properties of this ether-linked phospholipid offer significant advantages in sample stability and versatility, making it an excellent choice for obtaining high-resolution structural and dynamic information.

Introduction to this compound in NMR Studies

This compound is a synthetic glycerophospholipid featuring two dodecyl chains linked to the glycerol backbone via ether bonds, in contrast to the ester bonds found in naturally abundant phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). This key structural difference imparts exceptional chemical stability, particularly resistance to acid- and base-catalyzed hydrolysis.[1] This stability is highly advantageous for long-term NMR experiments and for studying membrane proteins that require acidic or basic pH conditions for their function or stability.[1]

In NMR studies, this compound is primarily used as the long-chain lipid component in the formation of bicelles. Bicelles are discoidal lipid assemblies that serve as a native-like membrane mimetic, providing a planar bilayer environment that is more biologically relevant than detergent micelles.[2] These model membranes are compatible with both solution-state and solid-state NMR spectroscopy, enabling a wide range of structural and functional investigations of membrane proteins.

Key Advantages of this compound

-

Enhanced Chemical Stability: The ether linkages in this compound are resistant to hydrolysis over a wide pH range, preventing sample degradation during long NMR experiments or under extreme pH conditions.[1]

-

Native-like Environment: Bicelles formed with this compound provide a lipid bilayer environment that better mimics the native cell membrane compared to detergent micelles, which can sometimes denature or alter the conformation of membrane proteins.

-

Versatility in NMR Applications: this compound can be used to form both small, isotropically tumbling bicelles for high-resolution solution NMR and larger, magnetically alignable bicelles for solid-state NMR studies.[1]

-

Improved Sample Longevity: The resistance to degradation extends the usable lifetime of precious membrane protein samples, allowing for more extensive and varied NMR experimentation.

Quantitative Data and Comparisons

While direct quantitative comparisons for this compound are not extensively documented in a single source, the following table summarizes key properties and provides a comparison with the commonly used ester-linked lipid, DMPC.

| Property | This compound (Didodecyl-PC) | DMPC (Dimyristoyl-PC) | References |

| Linkage Type | Ether | Ester | [1] |

| Chemical Stability | High resistance to hydrolysis | Susceptible to acid/base hydrolysis | [1] |

| pH Range for Stability | Wide (e.g., 2.3 - 10.4 for bicelles) | Limited, prone to degradation at non-neutral pH | [1] |

| Typical Use in NMR | Long-term studies, studies at non-neutral pH | General NMR studies at neutral pH | [1] |

| Bicelle Formation | Forms stable bicelles with short-chain lipids (e.g., 6:0 Diether PC) | Forms stable bicelles with short-chain lipids (e.g., DHPC) | [1][3] |

Experimental Protocols

Protocol for Preparation of this compound / 6:0 Diether PC Bicelles for Solution NMR

This protocol is adapted from general procedures for preparing phospholipid bicelles and is tailored for the use of ether-linked lipids. The target is to form small, isotropically tumbling bicelles with a q-ratio (molar ratio of long-chain lipid to short-chain lipid) between 0.3 and 0.6, which is optimal for high-resolution solution NMR.[4]

Materials:

-

1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (this compound) powder

-

1,2-di-O-hexyl-sn-glycero-3-phosphocholine (6:0 Diether PC) powder

-

NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8)

-

Deuterium oxide (D₂O)

-

Glass vials

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Calculate Lipid Quantities: Determine the required amounts of this compound and 6:0 Diether PC to achieve the desired q-ratio (e.g., q = 0.5) and total lipid concentration (typically 15-25% w/v for stock solutions).

-

Lipid Solubilization:

-

Weigh the calculated amounts of this compound and 6:0 Diether PC powders and combine them in a clean glass vial.

-

Add the appropriate volume of NMR buffer to the lipid mixture.

-

For a final NMR sample, typically 5-10% D₂O is included for the lock signal.

-

-

Hydration and Bicelle Formation:

-

Vortex the mixture vigorously for 2-3 minutes. The solution will appear cloudy.

-

Perform several freeze-thaw-vortex cycles to facilitate lipid hydration and bicelle formation. A typical cycle is:

-

Freeze the sample in liquid nitrogen or a dry ice/ethanol bath for 1 minute.

-

Thaw the sample in a warm water bath (around 40°C) until it is completely liquid.

-

Vortex vigorously for 2-3 minutes.

-

-

Repeat this cycle 5-10 times until the solution becomes clear. A clear solution at room temperature and below indicates the formation of small, isotropic bicelles.

-

-

Final Sample Preparation:

-

The resulting bicelle solution can be stored at 4°C for short periods or at -20°C for long-term storage.

-

For NMR experiments, the bicelle stock solution is typically mixed with the purified, detergent-solubilized membrane protein.

-

Protocol for Reconstitution of a Membrane Protein into this compound Bicelles

This protocol describes the incorporation of a purified membrane protein from a detergent-solubilized state into pre-formed this compound bicelles.

Materials:

-

Purified membrane protein in a suitable detergent (e.g., DPC, LDAO)

-

Pre-formed this compound / 6:0 Diether PC bicelle solution (from Protocol 4.1)

-

Dialysis tubing or centrifugal concentrators with an appropriate molecular weight cutoff (MWCO)

-

Bio-Beads or other detergent removal system (optional)

Procedure:

-

Determine Protein and Lipid Concentrations: Measure the concentration of your purified membrane protein. The final protein concentration in the NMR sample should typically be in the range of 0.1 to 1 mM. The lipid-to-protein molar ratio should be optimized for each protein, but a starting point is typically between 50:1 and 200:1.

-

Mixing Protein and Bicelles:

-

In a microcentrifuge tube, combine the detergent-solubilized membrane protein with the pre-formed bicelle solution at the desired lipid-to-protein ratio.

-

Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which could denature the protein.

-

Incubate the mixture on ice or at 4°C for 1-2 hours to allow for the protein to start incorporating into the bicelles.

-

-

Detergent Removal:

-

Dialysis: Transfer the protein-bicelle mixture into a dialysis cassette with an appropriate MWCO. Dialyze against a large volume of NMR buffer at 4°C. Perform several buffer changes over 24-48 hours to ensure complete removal of the detergent.

-

Bio-Beads: Add a small amount of washed Bio-Beads to the protein-bicelle mixture and incubate with gentle rocking at 4°C. The incubation time will depend on the detergent and its critical micelle concentration (CMC). Monitor the process to avoid excessive removal of the short-chain diether lipid.

-

-

Sample Concentration and Final Preparation:

-

After detergent removal, concentrate the sample to the desired final volume for the NMR tube (typically 400-500 µL) using a centrifugal concentrator.

-

Add D₂O to a final concentration of 5-10% if not already present.

-

Transfer the final sample to a clean NMR tube.

-

Visualizations

Workflow for Membrane Protein Structure Determination using this compound Bicelles

Caption: Workflow for membrane protein structure determination using NMR.

Advantages of Diether vs. Ester Lipids for NMR Studies

Caption: Stability of diether vs. ester lipids in NMR samples.

References

- 1. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]

Reconstitution of Membrane Proteins with 12:0 Diether PC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of membrane proteins into liposomes using 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine (12:0 Diether PC). Ether-linked lipids, such as this compound, offer distinct advantages over their ester-linked counterparts, primarily due to their enhanced chemical stability. This makes them an invaluable tool for the functional and structural analysis of membrane proteins, particularly in the context of drug discovery and development where long-term stability and resistance to enzymatic degradation are crucial.

Application Notes

This compound is a synthetic glycerophospholipid distinguished by the presence of ether bonds linking the dodecyl hydrocarbon chains to the glycerol backbone. This structural feature confers a high degree of resistance to chemical and enzymatic hydrolysis.

Key Advantages of this compound in Membrane Protein Reconstitution:

-

Enhanced Stability: The ether linkages in this compound are not susceptible to cleavage by phospholipases and are more resistant to acidic and alkaline conditions compared to the ester bonds found in naturally occurring phospholipids.[1] This enhanced stability is critical for experiments requiring long incubation times, exposure to a wide pH range, or the presence of esterase activity.

-

Resistance to Oxidation: The saturated alkyl chains of this compound provide stability against oxidative degradation, which can be a concern with unsaturated lipids.[1] This is particularly beneficial for studying sensitive membrane proteins or for applications in drug delivery where the formulation may be exposed to oxidative stress.

-

Defined and Controlled System: As a synthetic lipid, this compound offers high purity and a defined chemical structure, leading to more reproducible and controlled in vitro systems. This is essential for biophysical characterization and for elucidating the specific effects of the lipid environment on membrane protein function.

-

Mimicking Natural Systems: While less common than ester lipids, ether lipids are found in the membranes of certain organisms, particularly archaea, and in specific tissues in mammals. Using this compound can therefore be relevant for studying proteins from these sources or for investigating the specific roles of ether lipids in membrane biology.[2]

-